![molecular formula C14H28N6O7P2 B585407 Adefovir-d4 Phosphate Triethylamine Salt CAS No. 1346603-65-3](/img/no-structure.png)
Adefovir-d4 Phosphate Triethylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adefovir-d4 Phosphate Triethylamine Salt is a biochemical used for proteomics research . It is the labelled salt of Adefovir Phosphate, which is the active metabolite of Adefovir .
Molecular Structure Analysis
The molecular formula of Adefovir-d4 Phosphate Triethylamine Salt is C8H9D4N5O7P2•xC6H15N . The molecular weight is 357.19 .Physical And Chemical Properties Analysis
The molecular formula of Adefovir-d4 Phosphate Triethylamine Salt is C8H9D4N5O7P2•xC6H15N, and the molecular weight is 357.19 .Scientific Research Applications
Analytical Detection and Quantification
Researchers have developed methods for the simultaneous quantitation of adefovir, its phosphorylated metabolites, and 2'-deoxyadenosine triphosphate. This was achieved by ion-pairing LC/MS/MS, providing a tool for the study of adefovir's intracellular pharmacology in vitro, potentially applicable to a broader range of nucleotide analogs (Vela, Olson, Huang, Fridland, & Ray, 2007). Another study involved a liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma, contributing to pharmacokinetic studies and clinical sample analysis (Goswami, Gurule, Saha, Vats, Khuroo, & Monif, 2014).
Pharmacokinetics and Metabolism
Efforts to understand adefovir's mechanism of action led to metabolism studies in hepatic cells. These revealed efficient phosphorylation and a long intracellular half-life of adefovir-DP in primary hepatocytes, forming a basis for its efficacy in treating chronic hepatitis B (Ray, Vela, Olson, & Fridland, 2004). Another study focused on the development of a self-nanoemulsifying drug delivery system for adefovir dipivoxil aimed at enhancing its oral bioavailability and therapeutic efficacy (Gupta, Chavhan, & Sawant, 2011).
Interaction with Biological Systems
Research on the interaction of adefovir with biological systems includes the exploration of resistance mechanisms in HBV due to mutations in the HBV polymerase, a critical concern for the long-term management of chronic hepatitis B patients. The identification of specific mutations provides insights into resistance patterns and potential therapeutic strategies to overcome resistance (Angus, Vaughan, Xiong, Yang, Delaney, Gibbs, Brosgart, Colledge, Edwards, Ayres, Bartholomeusz, & Locarnini, 2003).
Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Adefovir-d4 Phosphate Triethylamine Salt involves the conversion of Adefovir-d4 into its phosphate form followed by the addition of triethylamine to form the salt.", "Starting Materials": [ "Adefovir-d4", "Phosphoric acid", "Triethylamine", "Methanol", "Water" ], "Reaction": [ "Adefovir-d4 is dissolved in methanol and phosphoric acid is added.", "The reaction mixture is heated and stirred for several hours to form Adefovir-d4 Phosphate.", "Triethylamine is added to the reaction mixture to form Adefovir-d4 Phosphate Triethylamine Salt.", "The salt is filtered and washed with water to obtain the final product." ] } | |
CAS RN |
1346603-65-3 |
Product Name |
Adefovir-d4 Phosphate Triethylamine Salt |
Molecular Formula |
C14H28N6O7P2 |
Molecular Weight |
458.385 |
IUPAC Name |
[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-phosphonooxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H13N5O7P2.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; |
InChI Key |
PRJUZHMINXEXPO-PBCJVBLFSA-N |
SMILES |
CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)O |
synonyms |
P’-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]isohypophosphoric Acid Triethylamine Salt; [[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]isohypophosphoric Acid Triethylamine Salt; Adefovir-d4 Diphosphate Triethylamine Salt; ADV-DP-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.